molecular formula C9H7N3O B1487740 1-(2-Pyrimidinyl)-1H-4-pyridinone CAS No. 29049-26-1

1-(2-Pyrimidinyl)-1H-4-pyridinone

Cat. No. B1487740
CAS RN: 29049-26-1
M. Wt: 173.17 g/mol
InChI Key: ASWBVVVKDBPIKO-UHFFFAOYSA-N
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Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

Numerous methods for the synthesis of pyrimidines are described . For example, synthesis of numerous pyrimidine analogs has been reported by the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines in the presence (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex .


Molecular Structure Analysis

The conformational of selected 1-(2-pyrimidinyl)piperazine derivatives with high sedative-hypnotic activity was analysed and the model bioactive conformations were suggested .


Chemical Reactions Analysis

Generally, the mechanism of action of pyrimidine-based anti-inflammatory agents is associated with the inhibition of PGE 2 generated by COX enzymes .


Physical And Chemical Properties Analysis

Pyrimidines and their derivatives have unique properties due to the presence of both π-excessive and π-deficient arrangement .

Scientific Research Applications

1. Solid-State NMR Studies

A study conducted by Armstrong et al. (2005) utilized high-resolution solid-state NMR experiments on ureidopyrimidinone model compounds, including a dimeric 2-butylureido-6-methyl-4-pyrimidinone. The research aimed to enhance the understanding of the thermal stability of these compounds compared to conventional engineering polymers. This study contributes to the design of strongly bonded molecular assemblies with potential applications in materials science (Armstrong et al., 2005).

2. Hydrogen Bonding and Dimerization

Söntjens et al. (2000) explored the dimerization constant and lifetime of 2-ureido-4[1H]-pyrimidinone dimers. Their study provides insights into the strong quadruple hydrogen bond array and its implications for molecular assembly and interaction, which are crucial in fields like supramolecular chemistry and drug design (Söntjens et al., 2000).

3. Tautomerism Studies

Kaito and Hatano (1980) investigated the magnetic circular dichroism (MCD) spectra of pyrimidinones, providing valuable data on their tautomerism. Understanding tautomerism is vital for predicting the reactivity and interaction of these compounds in biological systems and in the development of pharmaceuticals (Kaito & Hatano, 1980).

4. Synthesis of Derivatives

The synthesis of various derivatives of pyrimidinones, as described by Haber et al. (1991), indicates the potential of these compounds in the development of new materials and pharmaceuticals. Their research highlights the diverse chemical reactions and products that can be obtained from pyrimidinone-based compounds (Haber et al., 1991).

5. Development of New Benzyloxycarbonylating Agent

Katoh et al. (1996) explored the use of 1-hydroxy-4,6-dimethyl-2(1H)-pyrimidinone in the creation of a new benzyloxycarbonylating agent. This research has implications in organic synthesis and the development of new synthetic methodologies (Katoh et al., 1996).

6. Photokinetics in Various Solvents

A study by Ryseck et al. (2013) on the photokinetics of 2(1H)-pyrimidinone in different solvents provides insights into the behavior of these compounds under varying environmental conditions, which is important for their potential applications in phototherapy and photochemistry (Ryseck et al., 2013).

Safety And Hazards

According to the safety data sheet of a similar compound, 1-(2-Pyrimidyl)piperazine dihydrochloride, it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Pyrimidines and other N-heterocycles are of great interest due to their biological potential. The pyrimidine moiety is present in relevant drugs and, in recent years, it has been studied in the development of new therapies .

properties

IUPAC Name

1-pyrimidin-2-ylpyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c13-8-2-6-12(7-3-8)9-10-4-1-5-11-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASWBVVVKDBPIKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)N2C=CC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20697052
Record name 1-(Pyrimidin-2-yl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20697052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Pyrimidinyl)-1H-4-pyridinone

CAS RN

29049-26-1
Record name 1-(2-Pyrimidinyl)-4(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29049-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Pyrimidin-2-yl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20697052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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